molecular formula C14H11FN4O2S B14985636 5-(3-fluoro-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide

5-(3-fluoro-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B14985636
M. Wt: 318.33 g/mol
InChI Key: LIGAYDCNDVFVGP-UHFFFAOYSA-N
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Description

5-(3-fluoro-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides This compound is characterized by the presence of a fluorinated phenyl ring, a thiadiazole moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiadiazole moiety: This step often involves the reaction of a suitable amine with a thiadiazole precursor.

    Coupling with the fluorinated phenyl ring: This can be done using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the oxazole or thiadiazole rings, potentially leading to ring-opened products.

    Substitution: The fluorinated phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: KMnO4, H2O2

    Reducing agents: NaBH4, LiAlH4

    Substitution reagents: Halogens, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine

    Drug Development: The compound may exhibit biological activity, making it a potential lead compound for the development of new pharmaceuticals.

    Biological Probes: It can be used in the design of probes for studying biological processes.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.

    Polymers: Incorporation into polymer matrices to enhance material properties.

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can include:

    Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.

    Receptor modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(3-fluoro-4-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide: Lacks the methyl group on the thiadiazole ring.

    5-(3-chloro-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom and the specific arrangement of functional groups in 5-(3-fluoro-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide may confer unique properties such as enhanced biological activity, increased stability, and specific reactivity patterns compared to similar compounds.

Properties

Molecular Formula

C14H11FN4O2S

Molecular Weight

318.33 g/mol

IUPAC Name

5-(3-fluoro-4-methylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C14H11FN4O2S/c1-7-3-4-9(5-10(7)15)12-6-11(19-21-12)13(20)16-14-18-17-8(2)22-14/h3-6H,1-2H3,(H,16,18,20)

InChI Key

LIGAYDCNDVFVGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)C)F

Origin of Product

United States

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